9-(tetrahydrofuran-2-ylmethyl)-1,9-dihydro-6H-purin-6-one

Conformational analysis 1′-homonucleoside rotatable bond count

9-(Tetrahydrofuran-2-ylmethyl)-1,9-dihydro-6H-purin-6-one (CAS 937599-88-7) is a synthetic N9-substituted hypoxanthine derivative belonging to the purin-6-one class. Its structure features a hypoxanthine (6-oxopurine) core with a tetrahydrofuran-2-ylmethyl substituent attached at the N9 position via a methylene linker, yielding a molecular formula of C₁₀H₁₂N₄O₂ and a molecular weight of 220.23 g/mol.

Molecular Formula C10H12N4O2
Molecular Weight 220.232
CAS No. 937599-88-7
Cat. No. B2586167
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9-(tetrahydrofuran-2-ylmethyl)-1,9-dihydro-6H-purin-6-one
CAS937599-88-7
Molecular FormulaC10H12N4O2
Molecular Weight220.232
Structural Identifiers
SMILESC1CC(OC1)CN2C=NC3=C2N=CNC3=O
InChIInChI=1S/C10H12N4O2/c15-10-8-9(11-5-12-10)14(6-13-8)4-7-2-1-3-16-7/h5-7H,1-4H2,(H,11,12,15)
InChIKeyDRZPRWPMLWBWPG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

9-(Tetrahydrofuran-2-ylmethyl)-1,9-dihydro-6H-purin-6-one (CAS 937599-88-7): Structural Identity and Compound Class for Procurement Screening


9-(Tetrahydrofuran-2-ylmethyl)-1,9-dihydro-6H-purin-6-one (CAS 937599-88-7) is a synthetic N9-substituted hypoxanthine derivative belonging to the purin-6-one class . Its structure features a hypoxanthine (6-oxopurine) core with a tetrahydrofuran-2-ylmethyl substituent attached at the N9 position via a methylene linker, yielding a molecular formula of C₁₀H₁₂N₄O₂ and a molecular weight of 220.23 g/mol . The compound is commercially available as a research chemical from multiple vendors at purities typically ranging from 95% to 98% (NLT 98%) . It is structurally related to, yet distinct from, the well-characterized adenylate cyclase inhibitor SQ 22536 (9-(tetrahydro-2-furyl)adenine, CAS 17318-31-9), which bears a 6-amino group and a direct N9–THF bond without the methylene linker . This compound is cataloged under PubChem CID 3060277 and MDL MFCD08556252 [1].

Why 9-(Tetrahydrofuran-2-ylmethyl)-1,9-dihydro-6H-purin-6-one Cannot Be Interchanged with Other N9-Substituted Purines


Within the N9-substituted purine chemical space, ostensibly similar compounds diverge substantially in biological behavior due to two critical structural variables: the nature of the substituent at the purine 6-position (6-oxo vs. 6-amino) and the presence or absence of a methylene spacer between the N9 atom and the tetrahydrofuran ring. The 6-oxo (hypoxanthine) tautomer establishes a distinct hydrogen-bonding pattern compared to the 6-amino (adenine) tautomer, affecting target protein recognition and selectivity [1]. Furthermore, insertion of a methylene linker—transforming the compound into a 1′-homonucleoside analog—alters the spatial orientation of the THF ring relative to the purine plane, modifies rotatable bond count, and influences both conformational entropy and binding kinetics [2]. SQ 22536, which lacks this methylene spacer and carries a 6-amino group, exhibits adenylate cyclase inhibitory IC₅₀ values ranging from 1.4 µM to 200 µM depending on the assay system [3]; the target compound's 6-oxo, methylene-extended architecture is expected to produce a different selectivity and potency profile. Procurement decisions that treat these compounds as interchangeable risk invalidating SAR conclusions and producing irreproducible biological data.

Quantitative Differentiation Evidence for 9-(Tetrahydrofuran-2-ylmethyl)-1,9-dihydro-6H-purin-6-one (CAS 937599-88-7) Against Closest Analogs


Structural Evidence 1: Methylene Linker Confers Distinct Conformational Flexibility vs. SQ 22536

9-(Tetrahydrofuran-2-ylmethyl)-1,9-dihydro-6H-purin-6-one incorporates a methylene (-CH₂-) bridge between the N9 position of the hypoxanthine core and the tetrahydrofuran ring, yielding two rotatable bonds in its structure. In contrast, SQ 22536 (9-(tetrahydro-2-furyl)adenine, CAS 17318-31-9) features a direct N9–THF connection, resulting in only one rotatable bond . This additional degree of rotational freedom in the target compound increases the conformational ensemble accessible to the THF ring and alters the entropic penalty upon target binding, which can shift binding affinity and selectivity profiles in SAR campaigns [1].

Conformational analysis 1′-homonucleoside rotatable bond count ligand binding entropy

Structural Evidence 2: 6-Oxo (Hypoxanthine) Tautomer Diverges from 6-Amino (Adenine) in Hydrogen-Bonding and Target Recognition

The target compound bears a 6-oxo group characteristic of hypoxanthine, which exists predominantly as the 6-keto tautomer under physiological conditions. This contrasts with the 6-amino group of adenine-based analogs such as SQ 22536, which exists as the 6-amino tautomer. Spectroscopic studies confirm that 9-substituted hypoxanthines adopt the 6-keto tautomeric form while 9-substituted adenines adopt the 6-amino form [1]. The 6-keto group acts as a hydrogen-bond acceptor, whereas the 6-amino group acts as a hydrogen-bond donor, producing fundamentally different interaction patterns with protein active sites. In the context of adenylate cyclase (AC) inhibition, the catalytic site of membranous ACs accommodates both purine and pyrimidine nucleotides, and substituent identity at the purine 6-position is a key determinant of affinity [2]. The known AC inhibitor SQ 22536 (6-amino, direct THF) shows IC₅₀ values ranging from 1.4 µM in intact human platelets to 200 µM against PTH-stimulated AC .

Purine tautomerism 6-oxopurine hydrogen bonding adenylate cyclase target selectivity

Physicochemical Differentiation: XLogP3, TPSA, and Solubility Profile vs. Direct-Linked THF Analogs

The target compound exhibits an XLogP3 of -0.2 and a topological polar surface area (TPSA) of 68.5 Ų, as computed from its structure [1]. For comparison, the direct-linked analog 9-(tetrahydrofuran-2-yl)-3,9-dihydro-6H-purin-6-one (CAS 92658-75-8, no methylene linker) has a lower molecular weight of 206.20 g/mol , and the introduction of the methylene spacer in the target compound modulates both lipophilicity and TPSA. A TPSA below 90 Ų and an XLogP3 near zero are consistent with favorable membrane permeability and potential CNS penetration according to established drug-likeness criteria [2]. The enhanced solubility conferred by the oxolane (THF) moiety relative to unmodified purine bases has been noted as a key pharmaceutical attribute of this compound class [3], though quantitative aqueous solubility data for the target compound specifically have not been published in peer-reviewed literature.

Lipophilicity drug-likeness TPSA CNS permeability physicochemical profiling

Vendor Availability and Purity Benchmarking: Multi-Supplier Sourcing with Defined Specifications

The target compound is stocked by at least eight identifiable commercial suppliers with catalog prices publicly listed, including Enamine (95% purity, 0.25 g–10 g scale), Ambeed (97%, 1 g), MolCore (NLT 98%, ISO-certified), BOC Sciences, Leyan (98%), Chemenu (97%), and CymitQuimica [REFS-1, REFS-2]. This multi-vendor availability contrasts with the more specialized sourcing landscape for certain direct-linked THF-hypoxanthine analogs such as CAS 92658-75-8, which appears in fewer catalogs. Pricing data from Enamine indicates $238/0.25 g, $482/1 g, and $2,274/10 g (95% purity), providing transparent cost benchmarks for procurement planning [1]. The compound is also available under the research codes EN300-230942, AKOS000313614, STK351185, and BBL040886 .

Procurement chemical sourcing purity specification supply chain ISO certification

Class-Level Functional Evidence: 9-Substituted Hypoxanthine Derivatives Exhibit Adenylate Cyclase-Modulatory and Neuroregenerative Activities

The target compound belongs to the pharmacologically privileged class of N9-substituted hypoxanthine derivatives, for which patent and primary literature describe multiple therapeutically relevant activities. US Patent 6,303,617 (Neotherapeutics) discloses 9-substituted hypoxanthine derivatives that inhibit monoamine oxidase, reduce serum cholesterol, and modulate serotonin-like signaling pathways [1]. A related patent by Glasky describes the use of 9-substituted hypoxanthine derivatives to stimulate regeneration of nervous tissue, specifically mammalian motor and sensory neurons [2]. The broader class of N9-substituted hypoxanthines has also been explored as adenosine A₁ receptor antagonists, wherein activation of A₁ receptors leads to inhibition of adenylyl cyclase activity [3]. While no peer-reviewed biological assay data exist specifically for CAS 937599-88-7, its structural features—the 9-substituted hypoxanthine scaffold bearing a heterocyclic substituent—place it squarely within this bioactive chemical space.

Adenylyl cyclase hypoxanthine derivatives neuronal regeneration neurotherapeutics cAMP modulation

Synthetic Utility: THF-Methyl Moiety as a Versatile Handle for Downstream Derivatization

The tetrahydrofuran-2-ylmethyl substituent at N9 provides a chemically distinct synthetic handle compared to direct THF substitution or benzyl/alkyl N9 substituents. The THF ring can undergo further functionalization at its unsubstituted positions, while the methylene linker offers a site for potential C-H activation chemistry. A related synthetic methodology was demonstrated for N9-alkylated purines via oxidative coupling with tetrahydrofuran using n-Bu₄NI as catalyst and t-BuOOH as oxidant, establishing the feasibility of late-stage diversification of this scaffold [1]. The compound is explicitly described as a precursor in the synthesis of nucleoside analogs for antiviral and anticancer drug development [2]. In contrast, the direct-linked analog (CAS 92658-75-8, no methylene spacer) presents a more constrained geometry that limits the conformational sampling of appended functional groups . The stable heterocyclic framework allows for further tailored modifications for specific therapeutic or investigative purposes [2].

Nucleoside analog synthesis purine functionalization medicinal chemistry building block C-H amination

Research and Industrial Application Scenarios for 9-(Tetrahydrofuran-2-ylmethyl)-1,9-dihydro-6H-purin-6-one (CAS 937599-88-7)


Adenylyl Cyclase Inhibitor Screening and AC Isoform Selectivity Profiling

The 6-oxopurine scaffold of 9-(tetrahydrofuran-2-ylmethyl)-1,9-dihydro-6H-purin-6-one provides a structurally differentiated starting point for adenylyl cyclase (AC) inhibitor discovery compared to the widely used 6-aminopurine probe SQ 22536. As noted in the comprehensive review by Seifert et al., no single inhibitor has been systematically examined across all nine mammalian membranous AC isoforms [1], creating an unmet need for chemically diverse AC probes. The target compound's hypoxanthine core, combined with its methylene-extended THF substituent, offers a distinct pharmacophore that may exhibit isoform selectivity patterns different from those of adenine-based inhibitors. Researchers screening for AC inhibitors with novel selectivity fingerprints should consider this compound as a complement to SQ 22536 in parallel screening cascades rather than as a replacement [2].

Nucleoside Analog Precursor for Antiviral and Anticancer Agent Synthesis

The target compound is positioned as a versatile precursor for synthesizing nucleoside analogs with potential antiviral and anticancer applications [3]. Its THF-methyl substituent at N9 mimics the ribose sugar moiety found in natural nucleosides while introducing a hydrolytically stable ether linkage, potentially enhancing metabolic stability relative to natural ribonucleosides. The methylene spacer between the purine and THF ring classifies the resulting analogs as 1′-homonucleosides, a class with documented biological activity [4]. Medicinal chemistry groups pursuing rigidin-inspired 7-deazahypoxanthine anticancer agents—where N9 substitution retains nanomolar antiproliferative activity and anti-tubulin mode of action—may find this compound a useful comparator or synthetic intermediate [5].

Neuroregeneration and Purinergic Signaling Research Tool

Patent literature establishes that 9-substituted hypoxanthine derivatives can stimulate regeneration of mammalian motor and sensory neurons [6] and modulate serotonin-like signaling pathways including monoamine oxidase inhibition [7]. The target compound's intermediate lipophilicity (XLogP3 = -0.2) and TPSA of 68.5 Ų are consistent with CNS drug-like properties, suggesting potential utility in neuropharmacology research. Neuroscience laboratories investigating purinergic signaling in neuronal survival, neuroinflammation, or synaptic plasticity may deploy this compound as a structurally defined probe for hypothesis-driven studies, with the THF moiety potentially enhancing brain penetration compared to more hydrophilic unsubstituted hypoxanthine [8].

PDE2 Inhibitor Scaffold Exploration and Medicinal Chemistry SAR

Purin-6-one derivatives have demonstrated activity as phosphodiesterase-2 (PDE2) inhibitors with neuroprotective and anxiolytic-like effects, where specific analogues in the series achieved IC₅₀ values of 1.73–3.43 µM . The target compound shares the purin-6-one core with these validated PDE2 inhibitors, while its unique THF-methyl N9 substituent provides a differentiated vector for exploring PDE2 active-site interactions. Structure-based drug design teams can leverage the compound's two rotatable bonds and THF oxygen as additional hydrogen-bond acceptor for fine-tuning PDE2 vs. PDE isoform selectivity. Procurement of this compound enables generation of novel SAR datapoints that are inaccessible using commercially dominant adenine-based or unsubstituted purin-6-one analogs.

Quote Request

Request a Quote for 9-(tetrahydrofuran-2-ylmethyl)-1,9-dihydro-6H-purin-6-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.